molecular formula C21H25N3O6S B2918796 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine CAS No. 1207009-97-9

1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine

Cat. No.: B2918796
CAS No.: 1207009-97-9
M. Wt: 447.51
InChI Key: WVGPHGKWIDXLFN-UHFFFAOYSA-N
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Description

1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the furan ring, and the sulfonylation of the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure cost-effectiveness and sustainability. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-({5-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-yl}sulfonyl)-3-methylpiperidine: shares similarities with other compounds containing oxadiazole and furan rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-[5-(3-methylpiperidin-1-yl)sulfonylfuran-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-4-28-16-8-7-15(12-18(16)27-3)20-22-21(30-23-20)17-9-10-19(29-17)31(25,26)24-11-5-6-14(2)13-24/h7-10,12,14H,4-6,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGPHGKWIDXLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)S(=O)(=O)N4CCCC(C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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